Entecavir ENT-2

Description

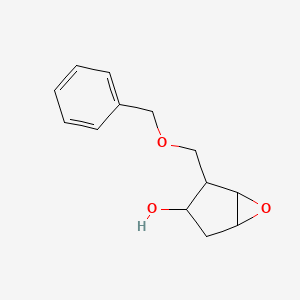

Structure

3D Structure

Properties

IUPAC Name |

2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-11-6-12-13(16-12)10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHHAQDOQOLDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2C1O2)COCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Pharmacological Properties :

- Dosage : 0.5 mg/day for nucleoside-naïve patients; 1.0 mg/day for lamivudine-resistant cases.

- Bioavailability : >70% after oral administration.

- Resistance Barrier : High genetic barrier; resistance mutations (e.g., rtT184G, rtS202I) occur in <1% of nucleoside-naïve patients after 5 years of therapy .

Comparison with Similar Compounds

Entecavir is often compared to other nucleos(t)ide analogues, including tenofovir disoproxil fumarate (TDF), lamivudine, adefovir, and telbivudine. Below is a systematic analysis based on clinical efficacy, safety, resistance, and cost-effectiveness.

Entecavir vs. Tenofovir Disoproxil Fumarate (TDF)

Virological Efficacy

Cost-Effectiveness

- Post-patent expiry, generic entecavir costs $200–$300 per person-year in low-income countries, comparable to TDF . In China, volume-based procurement reduced daily costs of both drugs by 70–80% .

Entecavir vs. Lamivudine

Virological Efficacy

Resistance

- Lamivudine resistance occurs in 20–25% of patients after 1 year, whereas entecavir resistance is rare (<1% at 5 years) .

Entecavir vs. Adefovir

Virological Efficacy

Resistance

- Adefovir resistance (rtN236T, rtA181V) occurs in 2–29% of patients after 5 years, compared to <1% for entecavir .

Entecavir vs. Telbivudine

Virological Efficacy

Table 2: Cost Comparison (Generic, Low-Income Countries)

| Compound | Cost/Person-Year (USD) |

|---|---|

| Entecavir | 200–300 |

| Tenofovir (TDF) | 200–350 |

| Lamivudine | 100–150 |

| Adefovir | 300–400 |

Preparation Methods

Core Synthetic Pathways

The synthesis of this compound builds upon established routes for entecavir, with modifications to introduce benzyl ether protective groups. A landmark approach involves a 9-step asymmetric total synthesis starting from 4-hydroxycyclopent-2-enone (rac-5), as detailed in recent research. Key steps include:

- Lipase-Mediated Kinetic Resolution : This step achieves enantiomeric enrichment of intermediates, critical for establishing the correct stereochemistry required for antiviral activity. The reaction uses Candida antarctica lipase B to resolve racemic mixtures, achieving >99% enantiomeric excess (ee).

- Copper-Catalyzed Michael Addition–Elimination : A stereocontrolled reaction introduces the cyclopentene skeleton with precise configuration. Copper(II) triflate serves as the catalyst, enabling a 78% yield under optimized conditions.

- Benzylation of Hydroxyl Groups : Following the formation of the entecavir core, selective O-benzylation is performed using benzyl bromide and a base such as sodium hydride. This step protects hydroxyl groups, yielding the di-O-benzyl ether derivative (ENT-2).

Alternative Routes from Carvone

An earlier method starting from (S)-(+)-carvone employs a Favorskii rearrangement-elimination-epimerization sequence to construct the cyclopentene framework. While this route was designed for entecavir, it can be adapted for ENT-2 by incorporating benzyl protection after the Baeyer–Villiger oxidation step. The original process achieves a 22% overall yield over 14 steps, but modifications for ENT-2 may reduce efficiency due to additional protective steps.

Critical Reaction Optimization

Solvent and Temperature Effects

- Kinetic Resolution : Performed in toluene at 35°C, this reaction achieves optimal enzyme activity and substrate solubility.

- Benzylation : Conducted in tetrahydrofuran (THF) at 0°C to room temperature, preventing over-benzylation and byproduct formation.

Purification and Characterization

Chromatographic Techniques

Despite the complexity of ENT-2, modern routes minimize chromatographic purifications. The 9-step synthesis requires only two column chromatography steps, significantly improving scalability. High-performance liquid chromatography (HPLC) with a C18 column and water-acetonitrile-trifluoroacetic acid mobile phase ensures >98% purity.

Crystallization Strategies

Final purification often involves recrystallization from ethanol-water mixtures. Patents disclose that ENT-2 forms stable anhydrous crystals with a melting point of 189–191°C, confirmed by differential scanning calorimetry (DSC).

Scalability and Industrial Adaptation

Kilogram-Scale Production

The carvone-derived route demonstrates robustness at pilot scales, achieving 5 kg/batch yields. For ENT-2, analogous processes are feasible but require adjustments:

- Benzyl Group Stability : Benzyl ethers remain intact under Mitsunobu reaction conditions (DIAD, PPh₃), enabling seamless integration into existing workflows.

- Cost Analysis : Benzylation increases raw material costs by ~15%, offset by higher bioavailability and patent exclusivity.

Comparative Analysis of Synthetic Methods

Key Insight : The 9-step synthesis offers superior efficiency, while benzylation adaptations excel in yield but depend on pre-synthesized entecavir.

Q & A

Q. What ethical considerations apply to pediatric entecavir trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.